molecular formula C12H13NO2S B15056102 3-(Methylsulfonyl)-2-(o-tolyl)-1H-pyrrole

3-(Methylsulfonyl)-2-(o-tolyl)-1H-pyrrole

Cat. No.: B15056102
M. Wt: 235.30 g/mol
InChI Key: NPGNXYHCIBZGQR-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-2-(o-tolyl)-1H-pyrrole (CAS 1707668-40-3) is a high-value pyrrole derivative offered for research and development, particularly in medicinal chemistry. This compound features a pyrrole ring substituted with a methylsulfonyl group and an ortho-tolyl group, a structural motif of significant interest in the design of novel bioactive molecules. Pyrrole-based frameworks are recognized as key scaffolds in the development of new therapeutic agents due to their diverse biological activities . The methylsulfonyl group is a known pharmacophore in selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) . Furthermore, pyrrole derivatives have demonstrated promising antituberculosis activities, with lead compounds such as BM212, BM521, and BM533 serving as notable examples in the literature . The structural architecture of this compound makes it a versatile building block for constructing diverse libraries of lead compounds to establish structure-activity relationships (SAR) and for further chemical modifications, such as reduction or functional group interconversion . As a specialized chemical building block, it is essential for researchers exploring new antibacterial and anti-inflammatory agents. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

2-(2-methylphenyl)-3-methylsulfonyl-1H-pyrrole

InChI

InChI=1S/C12H13NO2S/c1-9-5-3-4-6-10(9)12-11(7-8-13-12)16(2,14)15/h3-8,13H,1-2H3

InChI Key

NPGNXYHCIBZGQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CN2)S(=O)(=O)C

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (1D and 2D NMR, including COSY, HSQC, HMBC)

High-resolution 1D (¹H and ¹³C) and 2D NMR spectroscopy would be essential for the complete and unambiguous assignment of all proton and carbon signals in the molecule.

¹H NMR would provide information on the chemical environment of each proton, their multiplicity (splitting patterns), and integration (number of protons). The spectrum would be expected to show distinct signals for the pyrrole (B145914) ring protons, the protons of the o-tolyl group, and the methyl protons of the sulfonyl group.

¹³C NMR would reveal the chemical shifts of each unique carbon atom in the structure, including those in the pyrrole and tolyl rings, the methylsulfonyl group, and the quaternary carbons.

2D NMR techniques would be employed to establish connectivity between atoms:

COSY (Correlation Spectroscopy) would identify protons that are coupled to each other, typically through two or three bonds. This would be crucial for assigning adjacent protons on the pyrrole and tolyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

A hypothetical data table for the expected NMR assignments is presented below.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1 (N-H)Broad singlet-C2, C5
2-Quaternary C-
3-Quaternary C-
4Doublet of doubletsCHC2, C3, C5
5Doublet of doubletsCHC3, C4, N-H
1'-Quaternary CH2', H6'
2'MultipletCHC1', C3', C4'
3'MultipletCHC1', C2', C4', C5'
4'MultipletCHC2', C3', C5', C6'
5'MultipletCHC3', C4', C6', C1'
6'MultipletCHC1', C5', C2'
7' (CH₃)SingletCH₃C1', C2'
8 (S)---
9 (CH₃)SingletCH₃C3

Table 1. Hypothetical NMR Data for 3-(Methylsulfonyl)-2-(o-tolyl)-1H-pyrrole. Note: Actual chemical shifts and coupling constants would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

HRMS analysis would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition and molecular formula (C₁₂H₁₃NO₂S). The high resolution of this technique distinguishes between ions of very similar nominal mass.

Analysis of the fragmentation pattern in the mass spectrum would offer further structural confirmation. Expected fragmentation pathways could include the loss of the methylsulfonyl group (•SO₂CH₃) or cleavage of the bond between the pyrrole and tolyl rings.

Ion FormulaCalculated m/zObserved m/z
[M+H]⁺ (C₁₂H₁₄NO₂S)⁺236.0740Not Found
[M+Na]⁺ (C₁₂H₁₃NNaO₂S)⁺258.0559Not Found
[M-SO₂CH₃]⁺ (C₁₁H₁₀N)⁺156.0808Not Found

Table 2. Hypothetical HRMS Data. Precise mass values are calculated for the protonated and sodiated molecular ions, as well as a potential fragment.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting

IR and Raman spectroscopy provide information about the vibrational modes of the molecule's functional groups. These techniques are complementary and together offer a comprehensive vibrational profile.

IR Spectroscopy: Key absorption bands would be expected for the N-H stretch of the pyrrole ring (typically a sharp peak around 3400 cm⁻¹), C-H stretching vibrations of the aromatic and methyl groups (around 3100-2850 cm⁻¹), C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹), and strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively).

Raman Spectroscopy: The Raman spectrum would also show characteristic bands for the aromatic ring vibrations and the sulfonyl group. Aromatic C-H and C=C stretching vibrations would be prominent.

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)
N-H Stretch~3400Not Typically Strong
Aromatic C-H3100-30003100-3000
Aliphatic C-H2980-28502980-2850
Aromatic C=C1600-14501600-1450
S=O Asymmetric1350-1300Weak
S=O Symmetric1160-1120Strong

Table 3. Hypothetical Vibrational Spectroscopy Data. These are typical frequency ranges for the indicated functional groups.

X-ray Crystallography for Single-Crystal Structural Determination and Conformational Analysis

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsion angles.

A key aspect of the analysis would be the determination of the dihedral angle between the planes of the pyrrole and the o-tolyl rings. Due to potential steric hindrance between the ortho-methyl group and the sulfonyl group, this angle would likely be significant, indicating a non-planar conformation. The crystal packing would also be analyzed to identify any intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group and the sulfonyl oxygen atoms.

ParameterExpected Value
Crystal SystemTo be determined
Space GroupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Dihedral Angle> 0° (Non-planar)
(Pyrrole-Tolyl)

Table 4. Hypothetical X-ray Crystallography Parameters. These parameters can only be determined through experimental analysis of a single crystal.

Computational and Theoretical Investigations of 3 Methylsulfonyl 2 O Tolyl 1h Pyrrole

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govnih.gov For a molecule like 3-(Methylsulfonyl)-2-(o-tolyl)-1H-pyrrole, DFT calculations, typically using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), would provide insights into its geometry, stability, and reactivity. researchgate.netruc.dk

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high stability and low reactivity. nih.gov For a hypothetical analysis of this compound, DFT calculations would determine the energies of these orbitals (EHOMO and ELUMO) and the resulting energy gap, which would help predict its behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Parameters This table is for illustrative purposes only, as specific data for the target compound is unavailable.

ParameterSymbolTypical Value Range (eV)Significance
HOMO EnergyEHOMO-5 to -7Electron-donating ability
LUMO EnergyELUMO-1 to -3Electron-accepting ability
Energy GapΔE3 to 5Chemical reactivity and stability

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the electron density surface, typically color-coded. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and potentially the nitrogen of the pyrrole (B145914) ring, identifying them as sites for electrophilic interaction. Positive potentials might be located around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides detailed insight into the bonding, charge distribution, and intramolecular interactions within a molecule. researchgate.net It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. A higher E(2) value indicates a stronger interaction and greater electron delocalization. mdpi.com

In a study of this compound, NBO analysis could reveal hyperconjugative interactions, such as those between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. This analysis helps to explain the molecule's structural stability and electronic properties.

Ab Initio and Semi-Empirical Calculations for Thermodynamic and Kinetic Parameters

While DFT is widely used, other methods like ab initio (e.g., Hartree-Fock) and semi-empirical calculations can also be employed. These methods are used to calculate thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy, which are fundamental to understanding the stability and spontaneity of reactions involving the compound. Kinetic parameters, including activation energies for specific reactions, can also be computed to understand reaction rates and mechanisms.

Conformational Landscape Analysis and Rotational Barriers of Substituents

The this compound molecule has several rotatable single bonds, specifically between the pyrrole and tolyl rings and around the methylsulfonyl group. Conformational analysis is performed to identify the most stable three-dimensional arrangement (conformer) of the molecule and to understand the energy barriers for rotation around these bonds. nih.govmdpi.com By systematically rotating the bonds and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the transition states for interconversion. mdpi.com This information is critical for understanding how the molecule's shape influences its interactions.

Computational Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic properties. nih.gov

NMR Chemical Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts is a powerful tool for structure verification. github.io Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT, are used to calculate the magnetic shielding tensors, which are then converted to chemical shifts. ruc.dk These predicted spectra can be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is used to identify the characteristic vibrational modes of the molecule. nih.gov Comparing the computed frequencies with experimental IR and Raman spectra helps in the assignment of spectral bands and confirms the optimized molecular geometry.

Table 2: Hypothetical Predicted 1H NMR Chemical Shifts This table is for illustrative purposes only, as specific data for the target compound is unavailable.

Proton GroupPredicted Chemical Shift (ppm)
Pyrrole-H6.0 - 7.5
Tolyl-H (aromatic)7.0 - 7.8
Tolyl-CH32.2 - 2.6
Sulfonyl-CH33.0 - 3.5

Structure Activity Relationship Sar Studies and Derivative Design for 3 Methylsulfonyl 2 O Tolyl 1h Pyrrole Analogues

Electronic and Steric Influence of the Methylsulfonyl Group on the Pyrrole (B145914) Core

The methylsulfonyl (-SO₂CH₃) group at the C3 position is a powerful modulator of the pyrrole core's electronic properties. As a strong electron-withdrawing group (EWG), it significantly influences the electron density distribution, reactivity, and potential biological interactions of the heterocyclic ring.

Electronic Effects: The sulfonyl group exerts its influence primarily through a combination of inductive and resonance effects. It strongly withdraws electron density from the pyrrole ring, a phenomenon that has several key consequences:

Increased Acidity of N-H Proton: By withdrawing electron density, the -SO₂CH₃ group stabilizes the corresponding pyrrolide anion formed upon deprotonation. This results in a lower pKa for the N-H proton, making it more acidic than in unsubstituted pyrrole.

Modulation of Carbon Chemical Shifts: In ¹³C NMR spectroscopy, the electron-withdrawing nature of the methylsulfonyl group leads to a proportional deshielding of the pyrrole ring carbons, shifting their signals downfield. This effect is a measurable indicator of the group's electronic influence. researchgate.net

Steric Effects: The methylsulfonyl group is of moderate steric bulk. While not as large as a tert-butyl group, its tetrahedral geometry and the presence of two oxygen atoms and a methyl group mean it will influence the local steric environment. This can affect the approach of reactants or the binding orientation within a macromolecular target.

PropertyUnsubstituted Pyrrole3-(Methylsulfonyl)-1H-pyrrole (Predicted Effect)Rationale
Electron Density on Ring HighSignificantly ReducedStrong electron-withdrawing nature of the -SO₂CH₃ group. researchgate.net
N-H Acidity (pKa) ~17.5Lower (More Acidic)Stabilization of the conjugate base by the EWG.
Reactivity to Electrophiles HighLowDeactivation of the aromatic ring. libretexts.org
¹³C NMR Shifts of Ring Carbons Shielded (Upfield)Deshielded (Downfield)Reduced electron density around the carbon atoms. researchgate.net

Conformational and Steric Impact of the o-Tolyl Moiety on Pyrrole Reactivity and Interactions

The o-tolyl group at the C2 position introduces significant steric and conformational constraints that are critical to the molecule's three-dimensional shape and its ability to interact with its environment.

Conformational and Steric Hindrance: The defining feature of the 2-(o-tolyl) substituent is the steric clash between the ortho-methyl group and the pyrrole ring. This interaction prevents the two rings from adopting a coplanar conformation, which would be electronically favorable for π-system conjugation. Instead, the tolyl ring is forced to twist out of the plane of the pyrrole ring. plos.org

Dihedral Angle: Computational studies on analogous ortho-substituted biaryl systems show that even a single ortho-methyl group can create a significant energy barrier to planarity, resulting in a preferred dihedral (torsion) angle typically between 40° and 60°. nih.gov This twist disrupts π-conjugation between the rings, influencing the molecule's electronic properties, such as its UV-Vis absorption spectrum.

Restricted Rotation: The energy barrier for rotation around the C2-Aryl bond is substantial. This restricted rotation means the molecule exists in a limited set of stable conformations, which can be crucial for selective binding to a biological target. The perpendicular conformation, where the rings are at a 90° angle, represents an energy maximum. plos.org

Asymmetric Environment: The non-planar orientation of the o-tolyl group creates a defined, asymmetric three-dimensional space around the pyrrole core. This steric bulk can direct the approach of reagents in chemical reactions or dictate how the molecule fits into a binding pocket, potentially enhancing binding affinity and selectivity by occupying a specific hydrophobic pocket.

Dihedral Angle (Pyrrole-Aryl)Relative Energy (kcal/mol) (Illustrative)Conformational Implication
0° (Planar, syn-periplanar)High (~2.0)Sterically disfavored due to clash between N-H and ortho-methyl.
~45°Minimum (~0.0)Most stable, twisted conformation balancing steric repulsion and electronic conjugation. nih.gov
90° (Perpendicular)Maximum (~2.2)Highest energy rotational barrier. nih.gov
180° (Planar, anti-periplanar)HighSterically disfavored due to clash between C3-substituent and ortho-methyl.

Systematic Chemical Modifications at C1, C4, and C5 Positions of the Pyrrole Ring and their Impact

With the C2 and C3 positions occupied, the remaining C1 (N), C4, and C5 positions are primary targets for systematic chemical modification to probe and optimize the structure-activity relationship.

C1 (N-H) Position: The nitrogen atom is a key site for modification.

N-Alkylation/Arylation: Introducing substituents on the nitrogen can profoundly impact solubility, metabolic stability, and binding interactions. The size of the N-substituent can also exert steric control over reactions at adjacent positions. Studies have shown that increasing the bulk of the N-substituent (e.g., from methyl to TIPS) can dramatically alter the regioselectivity of subsequent C-H functionalization reactions, favoring the more distant C3/C4 positions over the C5 position. acs.org N-substitution also removes the hydrogen bond donor capability of the N-H group, which could be critical for target binding.

C5 Position: Being an α-position adjacent to the nitrogen, the C5 position is the most electronically activated site remaining on the pyrrole core for electrophilic substitution. quora.com

Electrophilic Substitution: Halogenation, nitration, or Friedel-Crafts acylation would likely occur selectively at C5, provided the reaction conditions are forceful enough to overcome the deactivating effect of the C3-methylsulfonyl group. Introducing substituents here allows for probing of electronic effects and new binding interactions. For instance, adding a hydrogen bond acceptor (e.g., a carbonyl group) or a hydrophobic group could explore new regions of a target binding site.

C4 Position: As a β-position, C4 is less reactive to electrophilic substitution than C5. researchgate.net

Directed Functionalization: Modification at this site typically requires more advanced synthetic strategies, such as directed metalation-lithiation followed by quenching with an electrophile, or transition-metal-catalyzed C-H activation. acs.org Introducing small substituents at C4 could fine-tune the electronic properties and steric profile of the molecule without drastic changes.

Position of ModificationType of SubstituentPotential Impact on Properties
C1 (N) Small alkyl (e.g., -CH₃)Increases lipophilicity; removes H-bond donor ability.
C1 (N) Bulky alkyl (e.g., -TIPS)Enhances steric shielding; can direct regioselectivity of other reactions. acs.org
C1 (N) Aryl (e.g., -Ph)Introduces potential for π-π stacking interactions.
C5 Halogen (e.g., -Br)Modifies electronic properties; provides handle for further cross-coupling reactions.
C5 Acyl (e.g., -COCH₃)Adds H-bond acceptor; increases polarity.
C4 Methyl (e.g., -CH₃)Increases lipophilicity; probes for small hydrophobic pockets.
C4 Cyano (e.g., -CN)Adds polar, H-bond accepting group; further withdraws electron density.

Rational Design Principles for Novel Pyrrole Derivatives Based on Computational and Experimental SAR Data

Based on the analysis of the core structure, a rational design strategy for novel analogues can be formulated. This approach leverages computational modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, and experimental data to guide the synthesis of compounds with improved properties. mdpi.comacs.org

The key principles for designing novel derivatives include:

Modulating Electronic Profile: The strong electron-withdrawing character of the C3-methylsulfonyl group is a dominant feature.

Strategy: Replace the -SO₂CH₃ group with other EWGs of varying strength (e.g., -CN, -CF₃, -C(O)R) or with electron-donating groups (EDGs) to systematically tune the electron density of the pyrrole ring. QSAR models can correlate electronic descriptors (e.g., HOMO/LUMO energies, partial charges) with biological activity. researchgate.net

Probing Steric and Conformational Requirements: The fixed, non-planar orientation of the o-tolyl group is critical.

Strategy: Synthesize analogues where the o-tolyl group is replaced by phenyl, p-tolyl, or m-tolyl to assess the importance of the ortho-methyl group's steric bulk. Further modifications could include larger ortho-substituents (e.g., -ethyl, -isopropyl) or different substitution patterns to optimize steric interactions within a binding site.

Exploring Vector-Specific Interactions: The unoccupied C1, C4, and C5 positions provide vectors for introducing new functionality.

Strategy: Based on a target-binding hypothesis, systematically introduce a diverse set of functional groups at these positions. For example, add hydrogen bond donors/acceptors at C5, vary the size and lipophilicity of N1-substituents, and introduce small polar groups at C4. This systematic exploration helps build a comprehensive SAR map.

Integrating Computational and Experimental Data: An iterative design cycle is most effective.

Strategy: Use initial experimental results to build a predictive QSAR or pharmacophore model. acs.org This model can then be used to score virtual compounds before committing to their synthesis, prioritizing those with the highest predicted activity and most favorable drug-like properties (e.g., AlogP, polarizability). mdpi.com This approach conserves resources and accelerates the discovery of optimized lead compounds.

Chemical Reactivity and Functionalization Strategies of 3 Methylsulfonyl 2 O Tolyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus

Electrophilic aromatic substitution (EAS) is the hallmark reaction of electron-rich aromatic systems like pyrrole. However, the reactivity and regioselectivity in 3-(Methylsulfonyl)-2-(o-tolyl)-1H-pyrrole are significantly modulated by its substituents. The interplay between the activating o-tolyl group and the deactivating methylsulfonyl group governs the outcome of these reactions.

The directing effects of these groups determine the position of substitution:

Activating groups are typically ortho, para-directors.

Strongly deactivating groups (like -SO₂R) are meta-directors.

In this specific molecule, the positions available for substitution are C4 and C5.

Attack at C4: This position is ortho to the deactivating methylsulfonyl group and meta to the activating o-tolyl group. The strong deactivating influence of the adjacent sulfonyl group makes this position highly electron-deficient and thus unfavorable for electrophilic attack.

Attack at C5: This position is meta to the deactivating methylsulfonyl group and para to the activating o-tolyl group. This makes the C5 position the most electron-rich and sterically accessible site on the pyrrole nucleus.

Therefore, electrophilic aromatic substitution reactions are predicted to occur selectively at the C5 position . Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. Given the deactivated nature of the ring, forcing conditions (e.g., stronger Lewis acids, higher temperatures) may be required compared to simple pyrroles. For instance, Friedel-Crafts reactions, which typically fail with strongly deactivated rings, might be particularly challenging.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution.
Reaction TypeTypical ReagentsPredicted Major ProductRationale
HalogenationNBS, NCS, Br₂, Cl₂5-Halo-3-(methylsulfonyl)-2-(o-tolyl)-1H-pyrroleSubstitution at the most activated and sterically accessible C5 position.
NitrationHNO₃/H₂SO₄5-Nitro-3-(methylsulfonyl)-2-(o-tolyl)-1H-pyrroleDirecting effects of substituents favor C5; requires careful condition control.
Friedel-Crafts Alkylation/AcylationR-Cl/AlCl₃, RCOCl/AlCl₃Low to no reactivity expectedStrong deactivation by the methylsulfonyl group likely inhibits the reaction.

Nucleophilic Additions and Substitutions Involving the Pyrrole Ring and Substituents

Due to their electron-rich nature, pyrrole rings are generally poor substrates for nucleophilic aromatic substitution. However, the presence of the strongly electron-withdrawing methylsulfonyl group at C3 can significantly alter this reactivity. By withdrawing electron density, the sulfonyl group can stabilize a negative charge on the ring, making it more susceptible to attack by nucleophiles, particularly at the positions ortho and para to the withdrawing group (C2 and C4).

While direct nucleophilic substitution on the unsubstituted C4 and C5 positions is unlikely without a suitable leaving group, several other nucleophilic pathways can be envisioned:

N-Deprotonation and Substitution: The N-H proton of the pyrrole is acidic and can be readily removed by a base to form a pyrrolide anion. This anion is a potent nucleophile and can react with various electrophiles (e.g., alkyl halides, acyl chlorides) to afford N-substituted derivatives. This represents the most common nucleophilic reaction for this class of compounds.

Addition to Substituents: Nucleophiles could potentially add to the sulfonyl group, although this is generally a very stable functional group.

Nucleophilic Aromatic Substitution (SNAr): If a leaving group (e.g., a halide) were present on the ring, particularly at the C4 or C2 positions, SNAr could be feasible. The electron-withdrawing sulfonyl group would activate the ring towards displacement of the leaving group by a nucleophile.

Table 2: Potential Nucleophilic Reaction Pathways.
Reaction TypeReagentsPotential ProductComments
N-Alkylation1. Base (e.g., NaH, K₂CO₃) 2. Electrophile (e.g., CH₃I, BnBr)1-Alkyl-3-(methylsulfonyl)-2-(o-tolyl)-1H-pyrroleA highly reliable and common reaction for pyrroles.
N-Acylation1. Base (e.g., NaH) 2. Acyl Chloride (e.g., AcCl)1-Acyl-3-(methylsulfonyl)-2-(o-tolyl)-1H-pyrroleProvides access to N-acylated derivatives.
SNAr (Hypothetical)Nucleophile (e.g., NaOMe, KCN) (Requires leaving group on ring)Displacement of leaving group by nucleophileFeasible if a suitable precursor with a leaving group at C4 is available.

Radical-Mediated Reactions for Selective Functionalization of the Pyrrole Scaffold

Radical-mediated reactions offer a complementary approach to ionic reactions for functionalizing heterocyclic systems. For sulfonyl pyrroles, radical chemistry can be initiated at several sites, leading to novel transformations. Recent studies have highlighted the utility of sulfonyl groups as precursors to radical species.

One prominent strategy involves the cleavage of a carbon-sulfur or nitrogen-sulfur bond to generate sulfonyl and pyrrolyl radicals. For example, visible-light photocatalysis has been shown to mediate the cleavage of the N-S bond in N-sulfonylpyrroles, generating pyrrolyl radicals that can participate in various coupling reactions. While the target compound has a C-SO₂CH₃ bond, similar principles could apply, potentially through photoredox catalysis to activate the C-S bond, although this is a strong and typically stable linkage.

Alternatively, radical reactions can be initiated at the C-H bonds of the pyrrole ring or its substituents. The selectivity of these reactions would depend on the specific radical species and reaction conditions employed.

Potential Radical Functionalization Strategies:

Minisci-type Reactions: Protonated heteroaromatics can react with nucleophilic radicals. Given the deactivating nature of the sulfonyl group, protonation of the pyrrole ring might be difficult, but this pathway could potentially functionalize the o-tolyl substituent.

Photocatalytic C-H Functionalization: Modern photocatalysis offers methods for the direct functionalization of C-H bonds via radical pathways, which could potentially be applied to the C5 position of the pyrrole or the methyl group of the tolyl substituent.

Functional Group Interconversions and Derivatization of the Methylsulfonyl Group

The methylsulfonyl group is known for its high stability, which makes its direct transformation challenging. However, several strategies exist for its interconversion or removal, which can be crucial for diversifying the molecular scaffold. These transformations typically require harsh conditions or specific catalytic systems.

Reductive Desulfonylation: One of the most common transformations of a sulfonyl group is its complete removal and replacement with a hydrogen atom. This reductive desulfonylation can be achieved using various reagents, such as dissolving metal reductions (e.g., sodium amalgam), nickel catalysts (e.g., Raney Nickel), or transition-metal-catalyzed methods. For the target molecule, this would yield 2-(o-tolyl)-1H-pyrrole, providing access to a different class of derivatives.

Conversion to a Sulfonate Ester: While not a direct interconversion of the existing group, it is conceivable that a synthetic route could be designed to install a sulfonate ester (e.g., triflate, tosylate) instead of a sulfone. Sulfonates are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which would allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C3 position.

Modification of the Methyl Group: The methyl group of the sulfonyl moiety could potentially be functionalized. For example, deprotonation with a strong base followed by reaction with an electrophile could lead to derivatives, although the acidity of these protons is low.

Table 3: Potential Functional Group Interconversions of the Methylsulfonyl Group.
TransformationTypical Reagents/ConditionsProduct TypeSynthetic Utility
Reductive DesulfonylationNa/Hg, Raney Ni, SmI₂, Co or Ni catalysis2-(o-tolyl)-1H-pyrroleComplete removal of the sulfonyl group to access a simpler pyrrole core.
Desulfonylative Cross-CouplingPd or Ni catalysts, coupling partner3-Substituted-2-(o-tolyl)-1H-pyrroleAdvanced methods allow the sulfonyl group to act as a leaving group in C-C or C-N bond formation.

Strategies for Late-Stage Functionalization and Diversification of Complex Pyrrole Architectures

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, often biologically active, molecule in the final steps of a synthetic sequence. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need to redesign the entire synthesis. The this compound core is an excellent candidate for LSF.

The chemical handles and reactive sites on the molecule provide several avenues for diversification:

C-H Functionalization at C5: As established in section 6.1, the C5 position is the most likely site for electrophilic attack. Modern transition-metal-catalyzed C-H activation reactions could be employed to introduce various functional groups at this position with high selectivity. This avoids the need for pre-functionalized starting materials and is a cornerstone of LSF.

N-H Functionalization: The pyrrole nitrogen is a reliable site for introducing diversity. A wide range of substituents can be installed via deprotonation followed by reaction with an array of electrophiles, allowing for fine-tuning of properties such as solubility and metabolic stability.

Radical-Mediated Diversification: As discussed in section 6.3, radical-based methods, particularly those enabled by photoredox catalysis, can create new bonds under mild conditions compatible with complex molecules. These methods could be used to functionalize the pyrrole ring or the tolyl substituent, offering unique pathways for diversification that are orthogonal to traditional ionic reactions.

Functionalization of the o-tolyl Group: The aryl substituent also presents opportunities for LSF. Directed ortho-metalation or electrophilic aromatic substitution on the tolyl ring could introduce additional points of diversity, further expanding the chemical space around the core scaffold.

By applying these LSF strategies, a library of derivatives can be efficiently synthesized from a common advanced intermediate, accelerating the discovery of new compounds with improved biological or material properties.

Table 4: Summary of Late-Stage Functionalization Strategies.
Target SiteStrategyPotential Modifications
C5-H BondElectrophilic Substitution / C-H ActivationHalogenation, arylation, alkylation, acylation.
N-H BondDeprotonation-Alkylation/AcylationIntroduction of alkyl, aryl, acyl, and other functional groups.
Entire ScaffoldPhotoredox/Radical ChemistryUnique functionalizations via radical intermediates.
o-tolyl RingDirected Metalation / EASSubstitution on the pendant aryl ring.

Potential Applications in Chemical Biology and Catalysis

Exploration of Molecular Targets and Interactions in In Vitro Biological Systems for Pyrrole (B145914) Derivatives

The pyrrole core is a prevalent motif in a multitude of biologically active compounds, and its derivatives have been extensively studied to understand their interactions with various molecular targets in vitro. researchgate.netnih.gov Functionalized pyrrole structures are recognized as important chemotypes for developing inhibitors for enzymes such as protein kinases. mdpi.comresearchgate.net The diverse biological activities reported for pyrrole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, stem from their ability to interact with a range of biological macromolecules. researchgate.netmdpi.com

In vitro studies on various pyrrole derivatives have demonstrated their potential to target specific biological pathways. For instance, certain pyrrolo[2,3-d]pyrimidines have shown potent, dose-related inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in enzymatic assays, with IC₅₀ values in the nanomolar range. nih.gov Similarly, other derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, including colon (LoVo), breast (MCF-7), and ovary (SK-OV-3), demonstrating dose- and time-dependent effects. researchgate.netnih.gov The exploration of these interactions is crucial for identifying lead compounds in drug discovery. researchgate.netnih.gov The sulfonyl group, as seen in 3-(Methylsulfonyl)-2-(o-tolyl)-1H-pyrrole, can act as a key pharmacophore, potentially forming hydrogen bonds or other non-covalent interactions within the active site of a target protein, thereby influencing binding affinity and selectivity.

Pyrrole Derivative ClassMolecular Target/Biological SystemObserved In Vitro EffectReference
Pyrrolo[2,3-d]pyrimidinesVEGFR-2 (Vascular Endothelial Growth Factor Receptor-2)Potent enzymatic inhibition (nanomolar IC₅₀ values) nih.gov
Pyrrolyl-diketoacidsHIV-1 Integrase (IN)Inhibition of HIV-1 IN, including raltegravir-resistant mutants nih.gov
General Trisubstituted PyrrolesHuman Adenocarcinoma Cell Lines (LoVo, MCF-7, SK-OV-3)Dose- and time-dependent cytotoxic activity researchgate.netnih.gov
Pyrrolo[2,1-f] researchgate.netresearchgate.netresearchgate.nettriazinesALK (Anaplastic Lymphoma Kinase)Excellent enzymatic and cell-based inhibition (nanomolar IC₅₀ values) nih.gov
Pyrrolyl HydrazonesMycobacterium tuberculosisAntitubercular activity nih.gov

Utility as Molecular Probes and Tools in Chemical Biology Research

The sulfonyl pyrrole scaffold represents a versatile platform for the development of molecular probes and tools for chemical biology. The reactivity of this moiety allows for its conversion into various other functional groups, including sulfinates, sulfones, and sulfonic acids, through chemical, electrochemical, or photochemical methods. nih.govlookchem.com This synthetic flexibility is a key attribute for designing molecular probes, which often require the attachment of reporter groups (e.g., fluorophores, biotin) or reactive groups for covalent labeling of target proteins.

The ability to functionalize the sulfonyl pyrrole unit under mild conditions, such as through photoredox catalysis, makes it particularly suitable for the late-stage modification of complex molecules. researchgate.netlookchem.com This approach allows for the introduction of desired functionalities into a molecule that already possesses optimized binding properties for a specific biological target. Therefore, a compound like this compound could serve as a foundational structure, or "linchpin," for creating a library of molecular probes to investigate biological systems, map protein-ligand interactions, or identify novel drug targets. nih.gov

Role of Sulfonyl Pyrroles in Catalytic Systems (e.g., Ligands, Organocatalysts)

Sulfonyl pyrroles and related N-sulfonylated pyrroles have demonstrated significant utility in various catalytic systems. The sulfonyl group can act as a removable activating group, facilitating transformations that would otherwise be challenging on an unsubstituted pyrrole ring. For instance, the N-(2-Pyridyl)sulfonyl group has been employed as an assisting group in Palladium(II)-catalyzed C-H functionalization of pyrroles. bath.ac.uk

Furthermore, sulfonyl pyrroles serve as versatile synthetic intermediates in reactions catalyzed by transition metals. Rhodium(II)-catalyzed reactions involving N-sulfonyl-1,2,3-triazoles can lead to the formation of substituted pyrroles through the generation of an α-imino rhodium carbene intermediate. researchgate.netorganic-chemistry.org These methods provide efficient pathways to structurally diverse pyrrole derivatives. organic-chemistry.org

In the realm of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, pyrrole synthesis has been a significant area of focus. nih.gov While direct use of this compound as an organocatalyst is not prominently documented, the underlying sulfonyl pyrrole structure is integral to catalytic transformations. For example, N-heterocyclic carbene (NHC) catalysis has been used to achieve a desulfonylative Smiles rearrangement of sulfonyl pyrrole substrates, showcasing a transition-metal-free method to functionalize these compounds. researchgate.net This highlights the role of the sulfonyl pyrrole unit as a reactive handle that can be manipulated under various catalytic conditions, expanding the synthetic toolkit for creating complex molecules. researchgate.net

Future Research Directions and Emerging Methodologies

Development of More Efficient and Atom-Economical Synthetic Routes for Substituted Pyrroles

The synthesis of polysubstituted pyrroles, such as 3-(methylsulfonyl)-2-(o-tolyl)-1H-pyrrole, often presents challenges in terms of regioselectivity and efficiency. Future research will undoubtedly focus on the development of more sustainable and atom-economical synthetic strategies.

Recent advancements in pyrrole (B145914) synthesis that could be adapted for this specific scaffold include:

Multi-component Reactions: These reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are inherently atom-economical. The development of a one-pot synthesis starting from simple, readily available precursors would be a significant step forward.

Catalytic C-H Functionalization: Direct functionalization of the pyrrole core via transition-metal-catalyzed C-H activation is a powerful tool for introducing substituents without the need for pre-functionalized starting materials. This approach could be explored for the late-stage modification of simpler pyrrole precursors.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for substituted pyrroles could lead to higher yields and purity while minimizing waste.

Enzyme-Catalyzed Reactions: Biocatalysis is an emerging area in organic synthesis that offers high selectivity under mild reaction conditions. The use of enzymes for the key bond-forming steps in the synthesis of pyrrole derivatives is a promising green alternative to traditional methods. mdpi.com

A comparative overview of various modern synthetic approaches for substituted pyrroles is presented in Table 1.

Table 1: Comparison of Modern Synthetic Routes to Substituted Pyrroles Data table based on general findings in organic synthesis literature.

Synthetic Strategy Advantages Potential Challenges
Multi-component Reactions High atom economy, operational simplicity, diversity-oriented. Optimization of reaction conditions for complex substrates.
Catalytic C-H Functionalization Step-economy, access to novel substitution patterns. Regioselectivity control, catalyst cost and sensitivity.
Flow Chemistry Enhanced safety, scalability, precise reaction control. Initial setup cost, potential for clogging with solid byproducts.

| Enzyme-Catalyzed Synthesis | High selectivity, mild conditions, environmentally benign. | Enzyme stability and availability, substrate scope limitations. |

Integration of Advanced Computational Methods for De Novo Design and Mechanistic Insights

Computational chemistry is an indispensable tool in modern chemical research. For a molecule like this compound, computational methods can provide profound insights into its properties and reactivity, as well as guide the design of new analogues.

De Novo Design: Quantum mechanical calculations and machine learning algorithms can be employed to design novel pyrrole derivatives with specific electronic, optical, or biological properties. chim.it These in silico methods can screen vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental validation.

Mechanistic Elucidation: Density Functional Theory (DFT) is a powerful method for investigating reaction mechanisms. researchgate.net DFT calculations can be used to model the transition states and intermediates of synthetic routes to substituted pyrroles, providing a deeper understanding of the factors that control selectivity and reactivity. This knowledge can then be used to optimize existing synthetic methods or to develop entirely new ones.

Predictive Toxicology and Pharmacology: Computational models can predict the potential biological activity and toxicity of new chemical entities. For analogues of this compound, these methods could be used to identify potential therapeutic applications or to flag potential safety concerns early in the research process.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The electron-deficient nature of the pyrrole ring in this compound, due to the powerful electron-withdrawing effect of the methylsulfonyl group, suggests that it may exhibit unique reactivity compared to more electron-rich pyrroles.

Future research could explore:

Cycloaddition Reactions: While pyrroles can participate in Diels-Alder reactions, the presence of a strong electron-withdrawing group can significantly influence their reactivity as either a diene or a dienophile. wikipedia.org Investigating the cycloaddition chemistry of this compound could lead to the synthesis of novel, complex heterocyclic systems.

Skeletal Editing and Ring Expansion: Recent breakthroughs have demonstrated the ability to insert single atoms into heterocyclic rings, effectively "editing" the molecular skeleton. rsc.org Applying such transformations to substituted pyrroles could provide access to novel pyridine (B92270) or other expanded heterocyclic frameworks.

Photocatalysis and Electrochemistry: These modern synthetic techniques can enable transformations that are difficult to achieve through traditional thermal methods. rsc.org Exploring the photochemical and electrochemical reactivity of this compound could uncover unprecedented reaction pathways and lead to the synthesis of novel molecular architectures.

Strategic Incorporation of this compound into Complex Molecular Architectures and Hybrid Systems

Substituted pyrroles are key building blocks in a wide range of functional molecules and materials. The unique combination of substituents in this compound makes it an attractive candidate for incorporation into larger, more complex systems.

Potential areas of exploration include:

Natural Product Synthesis: The pyrrole motif is found in a vast array of natural products with diverse biological activities. rsc.org The title compound could serve as a versatile building block in the total synthesis of complex natural products or their analogues.

Functional Polymers: Pyrrole-based polymers, such as polypyrrole, are well-known for their conducting properties. frontiersin.org Incorporating highly functionalized pyrrole units into polymer chains could lead to new materials with tailored electronic and optical properties for applications in sensors, organic electronics, and energy storage.

Supramolecular Chemistry: The pyrrole N-H bond can act as a hydrogen bond donor, enabling the formation of self-assembled supramolecular structures. The specific steric and electronic properties of this compound could be exploited to design novel macrocycles and other complex supramolecular architectures.

Design and Synthesis of Chemically-Oriented Analogues with Tunable Properties for Specific Academic Research Goals

The systematic modification of the substituents on the pyrrole ring of this compound would allow for the fine-tuning of its properties for a variety of academic research purposes.

Key research directions could include:

Modulation of Electronic Properties: By replacing the methylsulfonyl group with other electron-withdrawing or electron-donating groups, the electronic properties of the pyrrole ring can be systematically varied. This would allow for a detailed investigation of structure-property relationships and could lead to the development of new materials for optoelectronic applications.

Steric Tuning of the Aryl Substituent: Altering the substitution pattern on the tolyl group would allow for the investigation of how steric hindrance affects the reactivity and conformational preferences of the molecule. This could provide valuable insights into the role of non-covalent interactions in controlling chemical processes.

Probing Biological Systems: The pyrrole scaffold is a common feature in many biologically active molecules. nih.gov The synthesis of a library of analogues of this compound with diverse substitution patterns could be used to probe the structure-activity relationships of a particular biological target, leading to the development of new tool compounds for chemical biology research.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of substituted pyrroles and pave the way for the development of new molecules with a wide range of applications.

Q & A

Q. Methodological Answer :

  • X-ray Crystallography : Resolves bond lengths, torsion angles (e.g., aromatic ring rotation up to 64°), and planarity of functional groups (e.g., methylsulfonyl deviation <0.003 Å) .
  • NMR Spectroscopy : ¹H NMR identifies substituent effects (e.g., deshielded pyrrole protons at δ 6.42 ppm) and methylsulfonyl integration (δ 2.98 ppm, singlet) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 432 for related derivatives) .

Validation : Cross-reference crystallographic data (C–C bond lengths: ~1.48 Å) with computational models (DFT) to assess structural deviations .

Advanced Question: How can conflicting NMR data for methylsulfonyl-pyrrole derivatives be resolved?

Methodological Answer :
Discrepancies often arise from:

  • Solvent Artifacts : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter chemical shifts. For example, methylsulfonyl protons may shift upfield in DMSO due to hydrogen bonding .
  • Dynamic Effects : Rotameric equilibria of the o-tolyl group can split signals. Use variable-temperature NMR to coalesce peaks and identify rotational barriers.
  • Impurity Interference : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC can isolate isomers or byproducts .

Case Study : For 1-(4-fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole, conflicting δ 2.55–3.11 ppm multiplet signals were resolved by recrystallization and 2D-COSY to assign overlapping methylene and sulfonyl protons .

Advanced Question: What mechanistic role does chloranil play in pyrrole functionalization?

Methodological Answer :
Chloranil (tetrachloro-1,4-benzoquinone) acts as a dual agent :

Oxidant : Facilitates dehydrogenation during cyclocondensation, converting dihydro intermediates to aromatic pyrroles .

Acid Catalyst : The quinone structure stabilizes cationic intermediates, promoting electrophilic substitution at the pyrrole C-3 position .

Optimization : Excess chloranil (1.4 mmol per 1 mmol substrate) in refluxing xylene ensures complete conversion. Post-reaction, residual chloranil is removed via NaOH washes to prevent side reactions .

Basic Question: How can the purity of this compound be validated post-synthesis?

Q. Methodological Answer :

  • Melting Point Analysis : Sharp melting points (e.g., 174–175 °C for sulfone derivatives) indicate high purity .
  • HPLC-MS : Use a C18 column (acetonitrile/water gradient) to separate and quantify impurities. Look for [M+H]⁺ or [M+Na]⁺ peaks .
  • Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., C: 58.3%, H: 4.6%, N: 6.5%, S: 7.4%) .

Advanced Question: What strategies improve yield in multi-step syntheses of methylsulfonyl-pyrroles?

Q. Methodological Answer :

  • Intermediate Stabilization : Protect reactive sites (e.g., NH of pyrrole) with Boc groups to prevent undesired sulfonation .
  • Catalytic Optimization : Use triethylamine to scavenge HCl during sulfonyl chloride reactions, reducing side-product formation .
  • Stepwise Recrystallization : Isolate intermediates (e.g., 4-aroyl derivatives) via methanol recrystallization before proceeding to cyclization .

Yield Data : Optimized procedures report 62–81% yields for sulfone derivatives after recrystallization .

Advanced Question: How does the electronic nature of substituents influence the bioactivity of methylsulfonyl-pyrroles?

Q. Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Methylsulfonyl (–SO₂CH₃) enhances electrophilicity, improving binding to enzyme active sites (e.g., COX-2 inhibition) .
  • Aryl Substituents : Ortho-tolyl groups increase steric bulk, reducing metabolic degradation but potentially lowering solubility. Balance via substituent tuning (e.g., 4-fluorophenyl improves bioavailability) .

Q. Testing Framework :

Docking Studies : Model interactions with target proteins (e.g., COX-2 PDB: 3NTG).

Enzymatic Assays : Measure IC₅₀ values using fluorescence-based kits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.